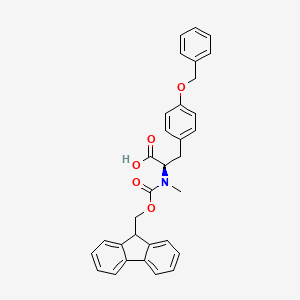

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

描述

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a derivative of the amino acid tyrosine, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis, a technique widely employed in the field of proteomics. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved through the reaction of tyrosine with Fmoc chloride in the presence of a base such as pyridine. The O-benzyl group is introduced to protect the hydroxyl group of tyrosine, and the Nalpha-methyl group is added to enhance the stability and solubility of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and by-products, ensuring the efficient production of the compound .

化学反应分析

Types of Reactions

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, which facilitates the formation of a dibenzofulvene intermediate.

Substitution Reactions: The O-benzyl group can be removed through hydrogenolysis, using palladium on carbon as a catalyst.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used for the removal of the Fmoc group.

Hydrogenolysis: Palladium on carbon is used to remove the O-benzyl group under hydrogen atmosphere.

Major Products Formed

科学研究应用

Peptide Synthesis

Fmoc-Nα-methyl-O-benzyl-D-tyrosine is primarily employed as a building block in solid-phase peptide synthesis (SPPS) . Its Fmoc (9-fluorenylmethoxycarbonyl) protection group allows for efficient coupling reactions, leading to the formation of complex peptide sequences with high purity. The advantages of using this compound in peptide synthesis include:

- Enhanced Solubility: The benzyl group improves the solubility of peptides in organic solvents, facilitating easier purification processes.

- Compatibility with Diverse Modifications: The structure allows for various modifications, such as cyclization or incorporation of unnatural amino acids, which can enhance the biological activity of the resulting peptides .

Drug Development

In the pharmaceutical industry, Fmoc-Nα-methyl-O-benzyl-D-tyrosine plays a crucial role in developing peptide-based drugs. Its applications include:

- Targeting Specific Receptors: The compound's structural features enable the design of peptides that can selectively bind to specific receptors or enzymes, enhancing therapeutic efficacy.

- Improving Stability: Modifications using this amino acid can lead to increased stability and bioavailability of peptide drugs, making them more effective in clinical settings .

Bioconjugation

Bioconjugation techniques utilize Fmoc-Nα-methyl-O-benzyl-D-tyrosine for attaching biomolecules to surfaces or other molecules. This application is vital for:

- Targeted Drug Delivery Systems: By conjugating therapeutic agents with targeting ligands, researchers can improve the specificity and reduce side effects of drug treatments.

- Development of Diagnostic Tools: The compound can be used to create bioconjugates that serve as markers or probes in various diagnostic applications .

Research in Neuroscience

The compound has significant implications in neuroscience research, particularly in studying neurotransmitter systems. Applications include:

- Understanding Neurological Pathways: Fmoc-Nα-methyl-O-benzyl-D-tyrosine aids in synthesizing neuroactive compounds that help elucidate complex neuronal interactions.

- Development of Neuroactive Peptides: It is used to create peptides that can modulate neurotransmitter activity, providing insights into potential treatments for neurological disorders .

Protein Engineering

In protein engineering, Fmoc-Nα-methyl-O-benzyl-D-tyrosine is instrumental for:

- Enhancing Protein Stability: By modifying proteins with this compound, researchers can improve their stability and functionality, which is crucial for various biotechnological applications.

- Enzyme Engineering: The ability to incorporate this amino acid into enzyme structures allows for the design of more efficient catalysts for biochemical reactions .

Summary Table of Applications

| Application Area | Key Benefits |

|---|---|

| Peptide Synthesis | Enhanced solubility; compatibility with modifications |

| Drug Development | Targeting specific receptors; improved stability |

| Bioconjugation | Targeted drug delivery; development of diagnostic tools |

| Neuroscience Research | Understanding neurological pathways; neuroactive peptides |

| Protein Engineering | Enhanced stability; enzyme efficiency |

Case Studies and Research Findings

- Peptide Therapeutics Development : Research has demonstrated that incorporating Fmoc-Nα-methyl-O-benzyl-D-tyrosine into peptide sequences significantly improves their binding affinity to target proteins compared to unmodified peptides. This was evidenced through competitive fluorescence polarization assays that measured binding constants .

- Advancements in SPPS : Recent advancements in Fmoc SPPS technology have highlighted the increasing demand for modified amino acids like Fmoc-Nα-methyl-O-benzyl-D-tyrosine. These advancements have led to improved synthesis times and higher quality peptides entering clinical trials .

- Neuroactive Compound Synthesis : Studies have utilized this compound in synthesizing neuropeptides that modulate synaptic transmission, providing new insights into potential therapeutic strategies for treating neurological disorders .

作用机制

The mechanism of action of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino function, allowing for selective deprotection and subsequent peptide bond formation. The O-benzyl group protects the hydroxyl function, preventing unwanted side reactions during synthesis .

相似化合物的比较

Similar Compounds

Fmoc-Nalpha-methyl-L-tyrosine: Similar to Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine but with a different stereochemistry.

Fmoc-O-benzyl-L-tyrosine: Lacks the Nalpha-methyl group, resulting in different solubility and stability properties.

Uniqueness

This compound is unique due to its combination of protective groups and stereochemistry, which enhances its stability and solubility. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection are crucial .

生物活性

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a modified form of the amino acid tyrosine, primarily utilized in solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis and modification of peptides for various biological applications. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and implications for research and therapeutic applications.

Overview of this compound

- Molecular Formula : C32H29NO5

- Molecular Weight : 507.58 g/mol

- CAS Number : 1354485-25-8

This compound is characterized by its ability to act as a building block in peptide synthesis. The Fmoc group provides stability during synthesis while allowing for selective deprotection under mild conditions, facilitating the incorporation of this derivative into peptide chains.

The biological activity of this compound is primarily linked to its incorporation into peptides, which can modulate various cellular functions:

- Peptide Synthesis : The compound is integrated into peptide sequences during SPPS, where it influences the structure and function of the resulting peptides .

- Cellular Interactions : Peptides synthesized with this compound can interact with proteins and receptors, potentially altering signaling pathways and cellular responses .

- Pharmacological Applications : By modifying the properties of peptides, this compound can enhance the pharmacokinetic profiles of therapeutic agents, making them more effective in clinical settings .

This compound exhibits several biochemical properties that contribute to its utility in research:

- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

- Reactivity : The Fmoc group protects the amino functionality of tyrosine, preventing unwanted reactions during peptide synthesis. Once the peptide is formed, the Fmoc group can be removed to expose the amino group for further interactions .

Cellular Effects and Applications

The incorporation of this compound into peptides has been shown to affect various cellular processes:

- Signal Modulation : Peptides containing this compound can be designed to activate or inhibit specific signaling pathways, influencing gene expression and metabolic processes.

- Protein Interaction Studies : Researchers utilize this compound to study protein-protein interactions by incorporating it at specific sites within proteins, allowing for insights into protein functions and potential drug targets .

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in biological research:

属性

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIYHZWFNFNDD-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。